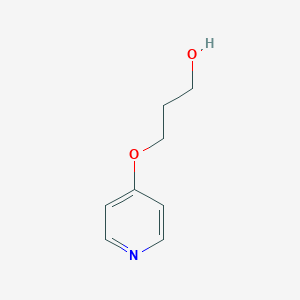

1-Propanol,3-(4-pyridinyloxy)-(9CI)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" often involves reactions that introduce pyridine or pyridinyl groups to propanol derivatives or vice versa. For instance, studies have demonstrated the synthesis of pyridinyl alcohols through reactions involving pyridine derivatives and propanol in the presence of catalytic or activating agents (Dobbin et al., 1993). These methodologies may include steps such as nucleophilic substitution, condensation, and etherification processes tailored to yield the desired pyridinyloxy propanol compounds.

Molecular Structure Analysis

The molecular structure of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" and related compounds is characterized by the presence of a pyridine ring connected through an ether linkage to a propanol moiety. Structural analyses, including X-ray crystallography and NMR spectroscopy, have revealed the spatial arrangement and bonding patterns within such molecules, highlighting the significance of the pyridine oxygen linkage in stabilizing the compound through intramolecular interactions (Lin et al., 1993). These structural insights are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Compounds like "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" participate in various chemical reactions, leveraging the reactivity of both the pyridine and propanol segments. They can undergo nucleophilic substitutions at the pyridine ring, esterification of the propanol part, and reactions with electrophiles or nucleophiles depending on the conditions and reagents involved (Goda et al., 2004). These reactions are instrumental in synthesizing derivatives with potential applications in materials science, catalysis, and organic synthesis.

Physical Properties Analysis

The physical properties of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" encompass aspects such as solubility, boiling point, and melting point, which are influenced by the molecular structure. The ether linkage and the pyridine ring contribute to the polarity of the molecule, affecting its solubility in various solvents and its phase behavior. Studies on similar compounds have provided data on their thermodynamic properties, offering insights into their volatility, stability, and intermolecular interactions (Barbour et al., 1995).

Chemical Properties Analysis

Chemical properties of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" reflect its reactivity towards acids, bases, oxidizing agents, and reducing agents. The presence of the pyridine moiety can enable basicity and nucleophilicity, allowing for participation in acid-base and complexation reactions. Moreover, the propanol part can be involved in oxidation-reduction reactions, highlighting the compound's versatility in chemical synthesis and transformations (Percino et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

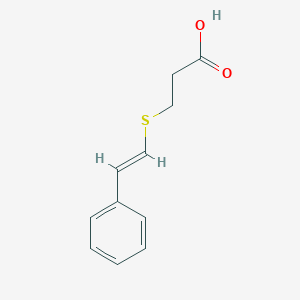

1-Propanol, 3-(4-pyridinyloxy)-(9CI) and related compounds have been extensively used in chemical synthesis and understanding reaction mechanisms. For instance, the reaction of 1-methyl- or 1-benzyl-9-phenyl-1,2,3,4-tetrahydro-9H-indeno[2,1-b]pyridin-4-ones with potassium hydroxide in 1-propanol yields 9-hydroxy derivatives, demonstrating the compound's utility in generating specific stereochemical configurations (Kurihara, Kawamura, & Yoneda, 1985). Similarly, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been studied to understand kinetic and mechanistic aspects of these reactions (Dib et al., 2008).

Dielectric Behavior Studies

The dielectric constants and losses of mixtures involving 1-propanol have been measured to understand the relaxation times and molecular structure interactions, providing insights into the dielectric behavior of such mixtures (Koshii et al., 1974). These studies contribute to our understanding of intermolecular forces and solvent effects in various chemical environments.

Organic Synthesis and Nucleophilic Reactions

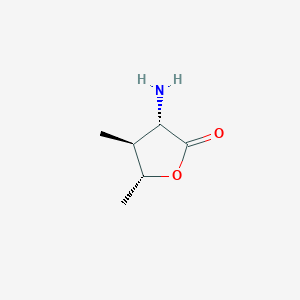

Research into the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles has been facilitated by compounds like 1-Propanol, 3-(4-pyridinyloxy)-(9CI). These studies have led to the development of novel compounds with potential applications in medicinal chemistry and materials science (Agarwal & Knaus, 1985).

Photoreaction Studies

The photoreactions of compounds like 2,4-pyridinedicarbonitrile with benzophenone in aqueous 2-propanol have been explored to understand the effects of pH on the course of photoreactions, revealing insights into substitution and reduction pathways that are influenced by the pH of the solution (Caronna, Morrocchi, & Vittimberga, 1990).

Protective Group Strategies in Organic Synthesis

The selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate showcases the utility of 1-Propanol, 3-(4-pyridinyloxy)-(9CI) derivatives in developing orthogonal protection strategies for hydroxyl and amino functionalities in complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).

Eigenschaften

IUPAC Name |

3-pyridin-4-yloxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWIOFLZKFTSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.